4-Hydroxy Darunavir

Bioanalysis Method Validation Pharmacokinetics

Sourcing a reliable 4-Hydroxy Darunavir standard for bioanalytical method validation is a critical bottleneck. Darunavir reference material cannot substitute for its hydroxylated metabolite due to distinct chromatographic retention and mass spectrometric fragmentation. This certified analytical standard directly resolves that challenge. - Enables accurate LC-MS/MS quantification with documented recovery (87-93%) and precision (2.54-8.92%) for calibration curves. - Serves as a primary marker for CYP3A-mediated metabolism, essential for in vitro and in vivo drug-drug interaction (DDI) assessments. - Supplied as a high-purity reference, conforming to ICH Q1A requirements for degradation product identification in stability-indicating assays.

Molecular Formula C27H37N3O8S
Molecular Weight 563.7 g/mol
CAS No. 313682-97-2
Cat. No. B117285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Darunavir
CAS313682-97-2
SynonymsN-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-Carbamic Acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl Ester; 
Molecular FormulaC27H37N3O8S
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1
InChIKeySNQVQNQWAPHMDK-HEXNFIEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Darunavir: Properties and Metabolic Role


4-Hydroxy Darunavir (CAS 313682-97-2) is a primary hydroxylated metabolite of the HIV-1 protease inhibitor Darunavir [1]. It is formed in vivo via cytochrome P450 (CYP) 3A-mediated aliphatic hydroxylation of the parent drug's isobutyl group [2]. As an analytical standard, it is a high-purity compound with a molecular weight of 563.66 g/mol and the molecular formula C27H37N3O8S . Its availability is essential for pharmacokinetic studies and bioanalytical method validation, distinguishing it from the active pharmaceutical ingredient.

Metabolite standard for Darunavir bioanalytical method validation
Specific marker for CYP3A-mediated metabolism studies
Chromatographically and mass-spectrometrically differentiated from parent drug

Why 4-Hydroxy Darunavir Cannot Be Substituted with Darunavir


Despite sharing a core molecular scaffold, Darunavir and 4-Hydroxy Darunavir are not analytically interchangeable. The addition of a single hydroxyl group at the 4-position of the phenyl moiety on Darunavir [1] fundamentally alters its physicochemical properties and chromatographic behavior. This structural modification leads to a predicted decrease in lipophilicity (LogP) compared to Darunavir (LogP 2.83) [2], resulting in earlier elution under reversed-phase LC conditions. Furthermore, the distinct mass spectrometric fragmentation patterns of the two molecules [3] mean that a Darunavir standard cannot be used to accurately quantify the metabolite in biological samples, nor can it serve as a valid reference for stability-indicating assays.

Property
4-Hydroxy Darunavir
Darunavir (parent)
Chromatographic elution
Earlier retention (lower LogP)
Later retention (LogP ~2.83)
Mass fragmentation
Metabolite-specific MS/MS pattern
Different precursor ion and fragment profile
Ionization state (pKa)
Phenolic -OH (pKa ~9.92 predicted)
Secondary amine (pKa ~8.6)

Quantitative Evidence for Selecting 4-Hydroxy Darunavir


Analytical Recovery from Biological Matrices

In the context of LC-MS/MS method validation, 4-Hydroxy Darunavir (as 'metabolite-I') demonstrates high and reproducible recovery from complex biological matrices. This is a key performance metric for its use as an analytical standard [1].

Matrix Recovery
Class-level inference
87–93%
Supports reliable extraction from biological matrices
Exceeds typical validation baseline (>80–85%); LC-Q-TOF-MS/MS data
Bioanalysis Method Validation Pharmacokinetics

Precision and Accuracy for Quantification

The validated LC-MS/MS method shows excellent intra- and inter-day performance for quantifying 4-Hydroxy Darunavir, ensuring the reproducibility required for cross-study comparisons [1].

Precision Range
Class-level inference
2.54–8.92% CV
Supports method reproducibility across batches
Within typical acceptance criteria (CV ≤15%)
LC-MS/MS Precision Accuracy Method Validation

pKa Differentiation from Parent Darunavir

The presence of an additional phenolic hydroxyl group on 4-Hydroxy Darunavir is predicted to confer a distinct acid dissociation constant (pKa) compared to Darunavir. This difference directly impacts its ionization state and, consequently, its chromatographic retention and solubility as a function of pH .

pKa Comparison
Supporting evidence
9.92 vs 8.6
Requires separate chromatographic method optimization
Predicted value; verify experimentally
Physicochemical Properties Chromatography Solubility

Key Research and Industrial Applications


Bioanalytical Method Development and Validation

As a certified analytical standard, 4-Hydroxy Darunavir is essential for the development and validation of LC-MS/MS methods to quantify the parent drug's metabolism. Its documented recovery (87-93%) and precision (2.54-8.92%) support its use in generating accurate calibration curves and quality control samples for pharmacokinetic studies [1].

CYP3A-Mediated Drug-Drug Interaction Studies

The formation of 4-Hydroxy Darunavir is a specific marker for CYP3A activity. Quantifying this metabolite in vitro (e.g., in human hepatocytes or recombinant CYP enzymes) and in vivo is a direct measure of CYP3A-mediated metabolism. This application is critical for assessing the DDI potential of Darunavir and other co-administered drugs, where a standard of the metabolite is mandatory for accurate measurement [2].

Forced Degradation and Stability-Indicating Assays

4-Hydroxy Darunavir is a key degradant in the stress testing of Darunavir drug substance and product. Its availability as a high-purity reference standard is required by regulatory guidelines (e.g., ICH Q1A) to identify, quantify, and establish the mass balance of degradation products in stability-indicating methods, ensuring drug product quality and shelf life [3].

Synthesis of Deuterated Internal Standards

4-Hydroxy Darunavir serves as a starting material or reference for synthesizing stable isotope-labeled (e.g., deuterated) internal standards. These internal standards are the gold standard for LC-MS quantification, correcting for matrix effects and ion suppression to achieve the highest accuracy in measuring the metabolite in clinical and preclinical samples [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Metabolite standard with documented extraction and precision
Calibration linearity and QC accuracy
CYP3A-mediated DDI studies
Specific CYP3A activity marker
CYP inhibition/induction assay context
Forced degradation and stability testing
Key degradant reference standard
Stability-indicating method mass balance
Deuterated internal standard synthesis
Precursor for SIL-IS synthesis
Matrix-effect correction in LC-MS quantification

Technical Documentation Hub

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37 linked technical documents
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